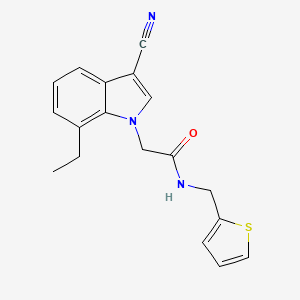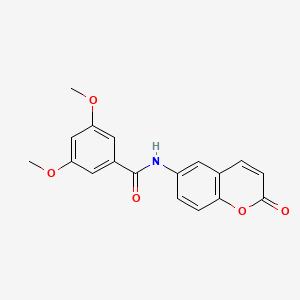
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide (CHN-1) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CHN-1 is a derivative of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide, and its chemical structure consists of a naphthalene ring, a nitrobenzene ring, and an amide group.
作用机制
The mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in tumor growth and immune evasion. Furthermore, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the expression of matrix metalloproteinases, enzymes that degrade extracellular matrix and contribute to cancer invasion and metastasis.
实验室实验的优点和局限性
One advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its broad spectrum of activity against various diseases. It has been found to have activity against cancer, viruses, and inflammation. Another advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its limited bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. One direction is to improve its solubility and bioavailability by developing new formulations or delivery methods. Another direction is to study its activity in combination with other chemotherapeutic agents or immunotherapies. Furthermore, the mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide in humans.
合成方法
The synthesis of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide involves the condensation of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. The yield of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide can be improved by using a high boiling point solvent and optimizing the reaction conditions.
科学研究应用
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
5-chloro-2-hydroxy-N-naphthalen-1-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-8-13(16(21)15(9-11)20(23)24)17(22)19-14-7-3-5-10-4-1-2-6-12(10)14/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCOQNXMUYLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)


![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
